1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile
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Overview
Description
1-(1-(Methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an indole core
Preparation Methods
The synthesis of 1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile typically involves multiple steps, including the formation of the indole core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1-(Methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonitrile group to an amine.
Major products formed from these reactions include sulfoxides, sulfones, and substituted indoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(Methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, 1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile stands out due to its unique combination of functional groups:
Similar Compounds: Examples include 1-(1-(methylthio)propan-2-yl)-4-(fluoromethyl)-1H-indole-5-carbonitrile and 1-(1-(methylthio)propan-2-yl)-4-(chloromethyl)-1H-indole-5-carbonitrile.
Properties
Molecular Formula |
C14H13F3N2S |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
1-(1-methylsulfanylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C14H13F3N2S/c1-9(8-20-2)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3 |
InChI Key |
QHCQYGFKDSEJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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